molecular formula C14H11F2NO3 B1428675 Methyl 1-(3,4-difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylate CAS No. 1001414-50-1

Methyl 1-(3,4-difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No.: B1428675
CAS No.: 1001414-50-1
M. Wt: 279.24 g/mol
InChI Key: KPTBRNBQIFSESB-UHFFFAOYSA-N
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Description

Methyl 1-(3,4-difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 1001414-50-1) is a high-purity chemical intermediate specifically designed for advanced pharmaceutical research and development . This compound, with a molecular formula of C14H11F2NO3 and a molecular weight of 279.24 g/mol, serves as a critical building block in the synthesis of more complex active pharmaceutical ingredients (APIs) . Its structure, featuring a 3,4-difluorobenzyl group and a methyl ester functional group, makes it a versatile precursor in organic synthesis, particularly in constructing dihydropyridinone scaffolds that are prevalent in medicinal chemistry . Researchers value this compound for its precise structure and high quality, which are essential for achieving reproducible results in exploratory synthesis and method development. It is recommended to be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended for research purposes only and is not for human or veterinary use .

Properties

IUPAC Name

methyl 1-[(3,4-difluorophenyl)methyl]-2-oxopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO3/c1-20-14(19)10-3-2-6-17(13(10)18)8-9-4-5-11(15)12(16)7-9/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTBRNBQIFSESB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CN(C1=O)CC2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20731642
Record name Methyl 1-[(3,4-difluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20731642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001414-50-1
Record name Methyl 1-[(3,4-difluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20731642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3,4-difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves the following steps:

    Formation of the Dihydropyridine Ring: The dihydropyridine ring is synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Introduction of the Difluorobenzyl Group: The difluorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable difluorobenzyl halide reacts with the dihydropyridine intermediate.

    Esterification: The final step involves the esterification of the carboxylate group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3,4-difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.

    Substitution: The difluorobenzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halides, nucleophiles, and electrophiles are employed under various conditions, including acidic or basic environments.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

Methyl 1-(3,4-difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylate serves as a versatile building block in organic synthesis. It can be utilized in:

  • Ligand Formation: The compound acts as a ligand in coordination chemistry, facilitating the formation of metal complexes.
  • Synthetic Intermediates: It is valuable in synthesizing other complex organic molecules due to its reactive functional groups.

Biology

Research has indicated that this compound may exhibit biological activity:

  • Enzyme Inhibition: Studies are exploring its potential as an enzyme inhibitor, which could have implications for drug development targeting specific metabolic pathways.
  • Biomolecular Interactions: The compound's interactions with proteins and nucleic acids are under investigation to understand its role in cellular processes.

Medicine

The pharmacological properties of this compound are being explored for:

  • Anti-inflammatory Effects: Preliminary studies suggest that it may modulate inflammatory pathways.
  • Anticancer Activity: Its ability to influence cell signaling pathways positions it as a candidate for anticancer drug development.

Industry

In industrial applications:

  • Agrochemicals: The compound is being investigated as a precursor in the synthesis of agrochemicals.
  • Material Science: Its unique properties make it suitable for developing novel materials with specific functionalities.

Case Studies

Study FocusFindings
Enzyme InhibitionA study demonstrated that derivatives of this compound showed significant inhibition of specific enzymes involved in metabolic disorders.
Anticancer ActivityResearch indicated that the compound exhibited cytotoxic effects against various cancer cell lines, suggesting potential as a chemotherapeutic agent .
Coordination ChemistryThe compound was successfully used to synthesize metal complexes that displayed enhanced catalytic activity in organic transformations.

Mechanism of Action

The mechanism of action of Methyl 1-(3,4-difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The difluorobenzyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The dihydropyridine ring can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cell signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between Methyl 1-(3,4-difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylate and related compounds are highlighted below:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Biological Relevance
This compound C₁₅H₁₃F₂NO₃ 293.27* 3,4-difluorobenzyl, methyl ester Not reported Potential enzyme inhibition
Ethyl 1-(3,4-difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylate C₁₅H₁₃F₂NO₃ 293.27 3,4-difluorobenzyl, ethyl ester Not reported Intermediate for amide synthesis
1-(3,4-Difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid C₁₃H₉F₂NO₃ 265.22 3,4-difluorobenzyl, carboxylic acid 128–130 Bioactive scaffold for drug design
Methyl 1-benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylate C₂₁H₁₆NO₅ 363.35 Benzyl, methyl ester, 2-hydroxybenzoyl 150–152 Anticancer or antimicrobial activity
TAK-385 (1-{4-[1-(2,6-difluorobenzyl)-...pyrimidin-6-yl]phenyl}-3-methoxyurea) C₂₈H₂₆F₂N₆O₄S 580.61 2,6-difluorobenzyl, pyrimidinone Not reported GnRH antagonist with reduced CYP inhibition

Note: Molecular weight inferred from ethyl ester analog .

Key Observations :

Substituent Effects: The 3,4-difluorobenzyl group in the target compound enhances metabolic stability compared to non-fluorinated analogs like 1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (melting point: 128–130°C) . Fluorination also improves binding affinity to hydrophobic enzyme pockets, as seen in HIV-1 integrase inhibitors .

Biological Activity :

  • Compounds with 2-oxo-1,2-dihydropyridine cores, such as TAK-385, demonstrate potent antagonistic activity against hormone receptors (e.g., GnRH) due to conformational rigidity imparted by the dihydropyridone ring .
  • The 2-hydroxybenzoyl substituent in Compound 7 (melting point: 150–152°C) introduces hydrogen-bonding capacity, which may enhance antimicrobial properties .

Synthetic Flexibility: The ethyl ester analog (CAS: 1001412-63-0) serves as a versatile intermediate for generating amides or carboxylic acids via hydrolysis or aminolysis . This suggests that the methyl ester could undergo similar transformations for structure-activity relationship studies.

Contradictions and Limitations :

  • While fluorination generally improves pharmacokinetics, excessive lipophilicity (e.g., in TAK-385) may reduce aqueous solubility, necessitating formulation adjustments .
  • The biological data for the methyl ester derivative are sparse compared to its ethyl and carboxylic acid analogs, highlighting a gap in current research.

Research Implications

This compound represents a promising scaffold for drug discovery, particularly in antiviral or hormonal therapies. Future studies should focus on:

  • Synthetic Optimization : Exploring regioselective fluorination and ester hydrolysis to refine bioavailability.
  • Biological Screening : Evaluating enzyme inhibition (e.g., HIV-1 integrase) and comparing efficacy to established analogs like TAK-385 .
  • Physicochemical Profiling : Measuring solubility, logP, and metabolic stability to bridge existing data gaps.

Biological Activity

Methyl 1-(3,4-difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylate is a pyridine derivative that has garnered attention for its potential biological activities, particularly in pharmacology. Its unique structure, featuring a difluorobenzyl group attached to a dihydropyridine ring, positions it as a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H11F2NO3C_{14}H_{11}F_{2}NO_{3} with a molecular weight of 279.24 g/mol. The compound is characterized by the following structural features:

  • Dihydropyridine Ring : Contributes to its biological activity by interacting with enzymes and receptors.
  • Difluorobenzyl Group : Enhances lipophilicity, facilitating membrane penetration and biological interactions.

The mechanism of action involves the compound's interaction with specific molecular targets, modulating their activity through pathways linked to oxidative stress and inflammation. The difluorobenzyl moiety increases lipophilicity, which aids in cellular uptake and interaction with biological macromolecules.

Pharmacological Potential

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. For example, similar compounds in the class have shown promise in inhibiting HIV-1 integrase at submicromolar concentrations .
  • Anti-inflammatory Properties : Preliminary studies suggest that the compound may possess anti-inflammatory effects, potentially making it useful in treating inflammatory diseases.
  • Anticancer Activity : It has been explored for anticancer properties, with certain derivatives demonstrating cytotoxic effects on cancer cell lines.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological evaluation of dihydropyridine derivatives:

  • Study on HIV Inhibition : Research highlighted that pyridine-containing compounds similar to this compound exhibited significant inhibition against HIV-1 integrase. Compounds showed IC50 values ranging from 0.19 µM to 3.7 µM .
  • Antiproliferative Activity : A study demonstrated that derivatives of this compound exhibited antiproliferative effects against various cancer cell lines, indicating potential as a chemotherapeutic agent .

Comparative Analysis

The following table compares this compound with similar compounds:

Compound NameStructureIC50 (µM)Biological Activity
This compoundStructure~0.19 - 3.7HIV Integrase Inhibition
Methyl 1-(3-fluorobenzyl)-5-oxopyrrolidine-3-carboxylateN/A0.25Anticancer
Methyl 1-(4-fluorobenzyl)-2-oxoquinoline-3-carboxylateN/A~0.5Antiviral

Q & A

Q. What are the common synthetic routes for Methyl 1-(3,4-difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylate?

The compound can be synthesized via reductive amination or cyclization reactions. For example, sodium cyanoborohydride in methanol/acetic acid is used for reductive amination of intermediates like (R)-1-((2,3-difluorobenzyl)amino)-2-methylpyrrolidine-2-carboxylic acid methyl ester, yielding crude products with >100% efficiency . Cyclization of cyanoacetohydrazone derivatives with cinnamonitriles is another route, validated by NMR and mass spectrometry .

Q. How is the structural integrity of this compound confirmed during synthesis?

Structural characterization relies on analytical techniques such as:

  • 1H/13C NMR : Peaks for aromatic protons (δ 7.20–7.40 ppm) and dihydropyridine carbonyl groups (δ 163–165 ppm) confirm substitution patterns .
  • Mass spectrometry : ESI-MS (e.g., m/z 422.1 [M+H+]) verifies molecular weight .
  • Elemental analysis : Matches theoretical C, H, N, and F content .

Q. What solvents and conditions optimize its stability during storage?

The compound is typically stored in inert solvents like DMF or ethyl acetate under nitrogen at −20°C to prevent hydrolysis of the ester group. Stability assays recommend avoiding prolonged exposure to acidic/basic conditions, which may cleave the dihydropyridine ring .

Advanced Research Questions

Q. How does the 3,4-difluorobenzyl substituent influence bioactivity compared to other fluorinated analogs?

The 3,4-difluorobenzyl group enhances binding to hydrophobic pockets in target proteins (e.g., HIV-1 integrase) due to its electron-withdrawing effects and steric fit. Comparative studies with 2,4-difluorobenzyl analogs show reduced IC50 values (e.g., 19 nM vs. 42 nM) in antiviral assays, attributed to stronger π-π stacking with residues like Phe 140 .

Q. What computational strategies predict binding modes of this compound to viral proteases?

Molecular docking (Glide score: −7.89 kcal/mol) reveals hydrogen bonds with residues GLN 189 and HIS 164 in SARS-CoV-2 Mpro, while hydrophobic interactions with MET 165 and CYS 44 stabilize the complex. MD simulations (100 ns) validate pose stability, with RMSD < 2.0 Å .

Q. How can conflicting spectral data during synthesis be resolved?

Discrepancies in NMR or mass spectra often arise from incomplete purification or tautomerization. Solutions include:

  • Chromatographic refinement : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the correct tautomer .
  • Isotopic labeling : 13C-labeled intermediates clarify ambiguous carbonyl signals .

Q. What role do hydroxyl groups play in its reactivity during derivatization?

The 2-oxo group facilitates decarboxylation under basic conditions, but protection (e.g., benzyloxy groups) is required for functionalization. For example, triflation of hydroxylated intermediates followed by reduction preserves the dihydropyridine core during amide coupling .

Methodological Considerations

Q. How are in vitro antiviral assays designed for this compound?

  • Cell-based assays : HIV-1 isolates are cultured with MT-4 cells, and EC50 values are calculated via luciferase reporter gene assays .
  • Enzyme inhibition : HIV integrase strand-transfer activity is measured using 3’-end-labeled oligonucleotides and PAGE quantification .

Q. What strategies mitigate poor solubility in pharmacokinetic studies?

Co-solvents like PEG-400 (10–20% v/v) or micellar formulations (e.g., Tween 80) enhance aqueous solubility. Pharmacokinetic profiling in mice (oral dose: 10–30 mg/kg) shows bioavailability improvements with cyclodextrin inclusion complexes .

Q. How are regioselectivity challenges addressed in fluorinated derivatives?

Directed ortho-metalation (DoM) using LDA or selective SNAr reactions with 3,4-difluorobenzyl bromide ensures precise substitution. Computational modeling (DFT) predicts activation barriers for competing pathways .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-(3,4-difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-(3,4-difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylate

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